![molecular formula C26H20N4O5 B2985358 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207046-52-3](/img/structure/B2985358.png)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a quinazoline core fused with an oxadiazole ring and a benzo[d][1,3]dioxole moiety. The structural complexity contributes to its potential pharmacological properties.
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound was evaluated for its activity against various bacterial strains.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
15 | Staphylococcus aureus | 12 | 80 |
15 | Escherichia coli | 11 | 75 |
14a | Candida albicans | 13 | 70 |
14b | Candida albicans | 12 | 75 |
The synthesized quinazoline derivatives showed moderate activity against both Gram-positive and Gram-negative bacteria, with compound 15 displaying the most promising results compared to standard drugs like ampicillin .
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer potential. A study highlighted the cytotoxic effects of similar compounds on various cancer cell lines.
Table 2: Cytotoxicity of Quinazoline Derivatives on Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
37 | HCT-116 | 36 |
37 | HeLa | 34 |
46 | MCF-7 | <100 |
The presence of electron-withdrawing groups on the phenyl ring significantly enhanced the cytotoxic activity of these compounds . The mechanism of action appears to involve apoptosis induction and cell cycle arrest in treated cells.
Other Biological Activities
Beyond antimicrobial and anticancer properties, quinazoline-2,4(1H,3H)-dione derivatives have shown promise in various other biological activities:
- Antiviral : Some derivatives exhibit anti-HIV activity.
- Anti-inflammatory : These compounds have been reported to reduce inflammation markers in vitro.
- Antioxidant : Certain analogs demonstrate significant free radical scavenging activity .
Study on Structure-Activity Relationships (SAR)
A comprehensive SAR study indicated that modifications at the 1 and 3 positions of the quinazoline ring could enhance biological activity. The incorporation of oxadiazole rings was particularly beneficial in increasing potency against bacterial strains .
Recent Advances in Synthesis
Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds, facilitating further exploration into their biological activities. Novel synthetic routes have been developed that improve yield and purity, making the compounds more accessible for biological evaluation .
Propiedades
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O5/c1-15-9-16(2)11-18(10-15)30-25(31)19-5-3-4-6-20(19)29(26(30)32)13-23-27-24(28-35-23)17-7-8-21-22(12-17)34-14-33-21/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSFACCDCZDPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.